molecular formula C6H16Cl2N4S2 B13121984 Bis(4-pyrazolidinyl)disulfide dihydrochloride

Bis(4-pyrazolidinyl)disulfide dihydrochloride

Cat. No.: B13121984
M. Wt: 279.3 g/mol
InChI Key: AVGRLDUUNOEPLY-UHFFFAOYSA-N
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Description

1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is an organic compound that features two pyrazolidinyl groups connected by a disulfane linkage, with two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride typically involves the reaction of pyrazolidine derivatives with sulfur sources under controlled conditions. One common method includes the oxidation of pyrazolidin-4-thiol with an oxidizing agent such as iodine or hydrogen peroxide in the presence of a base. The resulting disulfide is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfane linkage can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the disulfane bond can yield thiols.

    Substitution: The pyrazolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrazolidinyl derivatives.

Scientific Research Applications

1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of other sulfur-containing compounds.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dithiodipyridine: Another disulfane compound with pyridine groups instead of pyrazolidinyl groups.

    2,2’-Dipyridyldisulfide: Similar structure but with pyridine groups at different positions.

    Diphenyl disulfide: Contains phenyl groups instead of pyrazolidinyl groups.

Uniqueness

1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is unique due to the presence of pyrazolidinyl groups, which impart distinct chemical properties and reactivity compared to other disulfane compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H16Cl2N4S2

Molecular Weight

279.3 g/mol

IUPAC Name

4-(pyrazolidin-4-yldisulfanyl)pyrazolidine;dihydrochloride

InChI

InChI=1S/C6H14N4S2.2ClH/c1-5(2-8-7-1)11-12-6-3-9-10-4-6;;/h5-10H,1-4H2;2*1H

InChI Key

AVGRLDUUNOEPLY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNN1)SSC2CNNC2.Cl.Cl

Origin of Product

United States

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